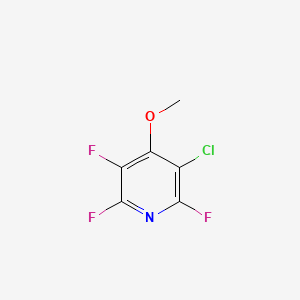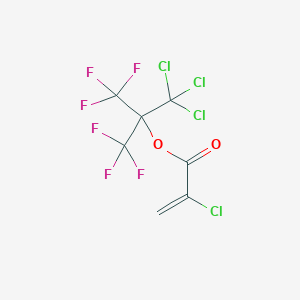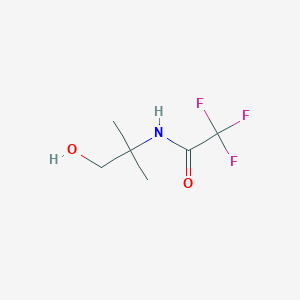
2,2,2-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2,2-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide est un composé organique caractérisé par la présence de groupes fonctionnels trifluorométhyle et acétamide
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2,2,2-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide implique généralement la réaction du 2,2,2-trifluoroacétamide avec le 1-hydroxy-2-méthylpropan-2-ol dans des conditions contrôlées. La réaction est généralement réalisée en présence d’un catalyseur et d’un solvant appropriés pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification, la cristallisation et le séchage pour obtenir le produit final sous une forme adaptée à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,2,2-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le groupe trifluorométhyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le peroxyde d’hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont essentielles pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse d’autres composés fluorés.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme brique de base pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité dotés de propriétés uniques.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Le mécanisme d’action du 2,2,2-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle peut influencer la réactivité du composé et ses interactions avec les enzymes, les récepteurs et autres biomolécules, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2,2,2-Trifluoroacétamide : Un analogue plus simple avec une fonctionnalité trifluorométhyle similaire.
2,2,2-Trifluoro-N-méthylacétamide : Un autre composé apparenté avec un groupe méthyle au lieu du groupe hydroxy-2-méthylpropan-2-yle.
Unicité
Le 2,2,2-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide est unique en raison de la présence à la fois des groupes trifluorométhyle et hydroxy-2-méthylpropan-2-yle, qui confèrent des propriétés chimiques et physiques distinctes.
Propriétés
Formule moléculaire |
C6H10F3NO2 |
|---|---|
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
InChI |
InChI=1S/C6H10F3NO2/c1-5(2,3-11)10-4(12)6(7,8)9/h11H,3H2,1-2H3,(H,10,12) |
Clé InChI |
BUSBFRZHYSGYTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[3-(2-hydroxyethylamino)cyclohexyl]carbamate](/img/structure/B12064145.png)
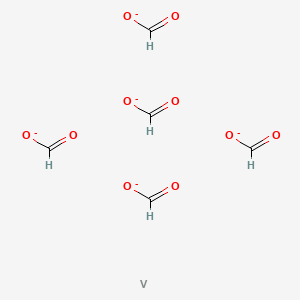
![N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine](/img/structure/B12064154.png)
![5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline](/img/structure/B12064155.png)
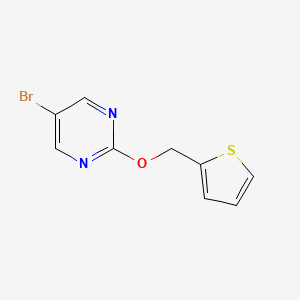

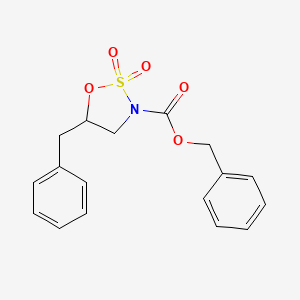
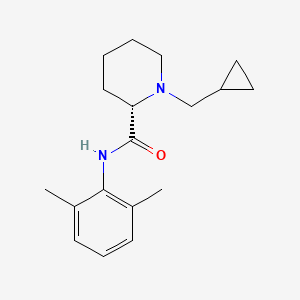
![(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester](/img/structure/B12064176.png)
